molecular formula C6H12O5 B12106462 (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

Cat. No.: B12106462
M. Wt: 164.16 g/mol
InChI Key: HDEMQQHXNOJATE-UHFFFAOYSA-N
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Description

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol is a chemical compound that belongs to the class of organic compounds known as hexoses. Hexoses are simple sugars with six carbon atoms, and this particular compound is a derivative of glucose. It is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol can be achieved through various synthetic routes. One common method involves the selective protection and deprotection of hydroxyl groups in glucose. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers, followed by selective deprotection to yield the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves enzymatic processes. Enzymes such as glucose isomerase can be used to convert glucose into its isomeric forms, followed by purification steps to isolate the desired compound. This method is preferred for its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in glycolysis and other metabolic pathways. Its stereochemistry is crucial for its binding affinity and specificity to these enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike its similar compounds, it has a particular arrangement of hydroxyl groups that make it suitable for specific enzymatic reactions and industrial applications.

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMQQHXNOJATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C(C1O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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